molecular formula C9H15N3O B2801933 2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide CAS No. 219793-78-9

2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide

Cat. No.: B2801933
CAS No.: 219793-78-9
M. Wt: 181.239
InChI Key: UGAXIQPEPITUOJ-UHFFFAOYSA-N
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Description

2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylamino group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable nitrile with a dimethylamine derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to understand biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(dimethylamino)-N-(methyl)prop-2-enamide
  • 2-cyano-3-(dimethylamino)-N-(ethyl)prop-2-enamide
  • 2-cyano-3-(dimethylamino)-N-(butyl)prop-2-enamide

Uniqueness

Compared to similar compounds, 2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide may exhibit unique reactivity due to the presence of the isopropyl group. This structural feature can influence its chemical behavior, making it a valuable compound for specific applications in research and industry.

Biological Activity

2-Cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide, a compound belonging to the class of cyano derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C_6H_9N_3O. The compound features a cyano group, a dimethylamino group, and an amide linkage which are critical for its biological activity.

Antitumor Activity

Recent studies indicate that compounds with similar cyano and dimethylamino functionalities exhibit significant antitumor properties. For instance, derivatives of cinnamic acid have shown cytotoxic effects against various cancer cell lines, such as HeLa (cervical cancer), K562 (leukemia), and MCF-7 (breast cancer) cells, with IC50 values ranging from 42 to 166 µM . The presence of electron-withdrawing groups like the cyano group enhances the cytotoxicity of these compounds.

Antimicrobial Properties

Compounds structurally related to this compound have demonstrated antimicrobial activities. For example, certain cinnamic acid derivatives have been reported to exhibit antibacterial and antifungal properties, contributing to their potential use in treating infections . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals effectively . The antioxidant activity can be attributed to the presence of phenolic or polyphenolic groups, which are known to donate electrons and neutralize free radicals.

Study on Cinnamic Acid Derivatives

A study investigated the biological activity of various cinnamic acid derivatives, including those with cyano groups. The findings revealed significant inhibition of lipid peroxidation and lipoxygenase activity, indicating potential as anti-inflammatory agents . The most potent derivatives showed IC50 values as low as 6 µM for lipoxygenase inhibition.

Cytotoxicity Assessment

In another study focusing on the cytotoxic effects of related compounds, it was found that the introduction of a cyano group significantly increased the selectivity towards cancer cells compared to normal cells. This selectivity is vital for developing safer therapeutic agents .

Data Table: Biological Activity Overview

Biological Activity Mechanism IC50 Values References
AntitumorInduces apoptosis42 - 166 µM
AntimicrobialDisrupts cell membranesVaries by strain
AntioxidantScavenges free radicalsVaries

Properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-propan-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7(2)11-9(13)8(5-10)6-12(3)4/h6-7H,1-4H3,(H,11,13)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAXIQPEPITUOJ-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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